molecular formula C6H6BrClN2O2 B1529023 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride CAS No. 1523570-94-6

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

Cat. No. B1529023
M. Wt: 253.48 g/mol
InChI Key: FFXZOCQSEINOCG-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523570-94-6 . It has a molecular weight of 253.48 and its IUPAC name is 3-amino-5-bromopicolinic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H . This indicates the presence of a pyridine ring with bromine, amino, and carboxylic acid groups attached. The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Ligand Development

One application involves the synthesis of mono-, bis-, and tris-tridentate ligands from derivatives of 5'-substituted-2,2'-bipyridine-6-carboxylic acid, utilizing a building block approach that includes carboalkoxylation and saponification reactions. These ligands are particularly suited for the complexation of lanthanide(III) cations, demonstrating the compound's utility in developing complex molecular architectures (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalysis and Carbon Dioxide Utilization

Another significant application is in electrocatalysis, where "3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride" serves as a precursor in the electrocatalytic carboxylation reaction with CO2 to produce 6-aminonicotinic acid. This process is facilitated in an ionic liquid medium, highlighting a method for converting CO2 into valuable chemical products with high yield and selectivity under mild conditions (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXZOCQSEINOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

CAS RN

1523570-94-6
Record name 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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